molecular formula C19H15N7O2S B2867886 3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207024-16-5

3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2867886
CAS No.: 1207024-16-5
M. Wt: 405.44
InChI Key: GFASTJUPDVNQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. This scaffold is substituted at the 3-position with a 2-methylbenzyl group and at the 6-position with a methyl-linked 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2S/c1-12-5-2-3-6-13(12)9-26-18-16(22-24-26)19(27)25(11-20-18)10-15-21-17(23-28-15)14-7-4-8-29-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFASTJUPDVNQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole core.

    Introduction of the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.

    Substitution reactions: The various substituents, such as the methylbenzyl, thiophenyl, and oxadiazole groups, are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antiviral Activity

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP series) are well-documented inhibitors of Chikungunya virus (CHIKV) nsP1, a viral capping enzyme. These compounds, such as those described in and , share the triazolopyrimidine core but differ in substituents. For example:

  • MADTP-390 : Features a 3-aryl group (e.g., phenyl or substituted phenyl) instead of the 2-methylbenzyl group. Resistance mutations (e.g., P34S and T246A in CHIKV nsP1) suggest that substituent bulk and electronic properties critically influence target binding .
  • CAS 1040639-91-5 : A structurally closer analogue with a 3-fluorobenzyl group at position 3 and a 3,4-dimethoxyphenyl-oxadiazole at position 4. Its molecular weight (463.43 g/mol) and H-bond acceptor count (10) highlight the impact of substituents on physicochemical properties .

Key Differences :

  • The 2-methylbenzyl group may improve lipophilicity relative to fluorinated or methoxylated analogues, affecting membrane permeability .
Anticancer Triazolopyrimidines

Glycosylated triazolopyrimidines, such as compound 11 (), exhibit apoptotic antitumor activity against MCF-7, HEP-2, and HCT-116 cell lines. These derivatives incorporate sugar moieties at the 5-position, a feature absent in the target compound. However, the target’s oxadiazole-thiophene group may compensate by acting as a bioisostere for carbohydrate interactions with kinases like CDK-2 .

Antimicrobial Oxadiazole Derivatives

Compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () demonstrate antimicrobial activity.

Physicochemical Properties
Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~469.5* 0 10 2-methylbenzyl, thiophene-oxadiazole
CAS 1040639-91-5 463.43 0 10 3-fluorobenzyl, dimethoxyphenyl-oxadiazole
Glycosylated Triazolopyrimidine 597.3 (C22H24BrN7O6S) 5 (OH, NH) 12 4-bromobenzyl, thioglycoside

*Estimated based on molecular formula.

The target compound’s lack of H-bond donors may reduce solubility compared to glycosylated derivatives but improve blood-brain barrier penetration.

Biological Activity

The compound 3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. Its structure incorporates various pharmacophoric elements known for diverse biological effects, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through a review of existing literature and research findings.

Chemical Structure

The compound features multiple functional groups:

  • Triazole and Pyrimidine Rings : Known for their role in various biological activities.
  • Oxadiazole and Thiophene Moieties : Associated with anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene rings. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines. In one study, compounds similar to the target structure exhibited IC50 values of 4.37 μM against HepG-2 (liver cancer) and 8.03 μM against A-549 (lung cancer) cell lines . The mechanism of action often involves the inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .

Antimicrobial Activity

The presence of thiophene rings in heterocycles has been linked to antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal strains. The biological activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of oxadiazoles and thiophenes are noted for:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.
  • Analgesic : Some derivatives exhibit pain-relieving properties.
  • Anticonvulsant : Certain structures demonstrate efficacy in seizure models .

Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives revealed that modifications to the thiophene moiety significantly enhanced anticancer activity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiophene-containing compounds, it was found that those with additional oxadiazole rings showed enhanced antibacterial activity against Gram-positive bacteria. The study concluded that the combination of these moieties could be strategically utilized in drug design .

Research Findings

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AnticancerHepG-24.37
AnticancerA-5498.03
AntimicrobialStaphylococcus aureus12.5
Anti-inflammatoryIn vitro assaysNot specified
AnalgesicPain modelsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.